molecular formula C24H20O6S B11408813 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

Cat. No.: B11408813
M. Wt: 436.5 g/mol
InChI Key: PUPCODRAEJSNHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxyphenyl acetic acid with 2-oxo-1,3-benzoxathiol-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then reacted with 4-methylphenoxyacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their anti-inflammatory and anticancer properties. Preliminary studies have shown that these derivatives can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, it can interact with cellular receptors, modulating signaling pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate
  • 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-chlorophenoxy)acetate

Uniqueness

Compared to similar compounds, 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate exhibits unique properties due to the presence of the ethoxy and methylphenoxy groups. These groups enhance its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C24H20O6S/c1-3-27-17-10-6-16(7-11-17)20-12-19(13-21-23(20)30-24(26)31-21)29-22(25)14-28-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3

InChI Key

PUPCODRAEJSNHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)C)SC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.